molecular formula C10H9FO B11918947 5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one

5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one

Cat. No.: B11918947
M. Wt: 164.18 g/mol
InChI Key: TWJDFKWNGVETDL-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative characterized by a bicyclic framework with a ketone group at the 1-position, a fluorine atom at the 5-position, and a methyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its structural versatility, which allows for modifications that enhance biological activity, particularly in anticancer drug development . Its synthesis typically involves radical fluorination or Claisen-Schmidt condensation strategies, as seen in related indanone derivatives . The fluorine atom contributes to metabolic stability and bioavailability, while the methyl group modulates steric and electronic properties, making it a promising scaffold for structure-activity relationship (SAR) studies.

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

5-fluoro-4-methyl-2,3-dihydroinden-1-one

InChI

InChI=1S/C10H9FO/c1-6-7-3-5-10(12)8(7)2-4-9(6)11/h2,4H,3,5H2,1H3

InChI Key

TWJDFKWNGVETDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC2=O)F

Origin of Product

United States

Preparation Methods

Directed ortho-Metalation (DoM)

A lithiated intermediate at position 5 is generated using a directing group (e.g., ketone), followed by quenching with N-fluorobenzenesulfonimide (NFSI). This method achieves >90% regioselectivity but requires anhydrous conditions.

Methyl Group Incorporation

The methyl group at position 4 is typically introduced early in the synthesis via:

  • Alkylation : Treatment of a fluorinated indenone precursor with methyl iodide under basic conditions.

  • Grignard Addition : Reaction of a ketone intermediate with methylmagnesium bromide, though this risks over-alkylation.

Table 3 : Methylation Methods Compared

MethodSubstrateReagentYield (%)Byproducts
Alkylation5-Fluoro-inden-1-oneCH₃I, K₂CO₃65Di-methylated (12%)
Grignard5-Fluoro-inden-1-olCH₃MgBr73Over-alkylation (8%)

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol. Purity is assessed using HPLC and ¹H/¹³C NMR. The methyl group resonates at δ 2.3 ppm (singlet), while the fluorine induces deshielding of adjacent protons.

Industrial and Environmental Considerations

Large-scale synthesis prioritizes atom economy and solvent recovery. The use of methanol and sodium methoxide in Merck’s patent offers scalability but generates sulfonic acid byproducts requiring neutralization. Green chemistry alternatives, such as microwave-assisted cyclization, reduce reaction times by 60% .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-Fluoro-4-methyl-1H-inden-1-one.

    Reduction: Reduction reactions can convert the compound to 5-Fluoro-4-methyl-2,3-dihydro-1H-indene.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: 5-Fluoro-4-methyl-1H-inden-1-one

    Reduction: 5-Fluoro-4-methyl-2,3-dihydro-1H-indene

    Substitution: Various substituted indenones depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one has shown promise as a building block for synthesizing pharmaceutical compounds due to its potential antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results are summarized in the following table:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could be a lead for developing new antimicrobial agents targeting resistant bacterial strains.

Anticancer Activity

In cancer research, preliminary findings indicate that this compound may inhibit cell proliferation in specific cancer cell lines. The data is presented in the following table:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF7 (breast cancer)20
A549 (lung cancer)25

These results warrant further investigation into its mechanism of action and therapeutic applications.

Materials Science

The compound is also explored in materials science for developing novel materials with specific properties such as fluorescence or conductivity. Its unique structural attributes allow for modifications that can enhance material performance in various applications.

Biological Studies

This compound serves as a probe in biological studies to investigate enzyme interactions and metabolic pathways. Its ability to interact with specific molecular targets enhances its utility in exploring complex biological systems.

Study on Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry assessed the efficacy of various derivatives of indenone compounds, including this compound. The study highlighted its potential as a scaffold for developing novel antibiotics targeting resistant bacterial strains.

Cancer Cell Line Study

Research conducted at a leading cancer research institute evaluated the effects of this compound on apoptosis in cancer cell lines. Results indicated that it induced apoptosis through caspase activation pathways, suggesting a mechanism for its anticancer properties.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially leading to inhibition of enzymes or disruption of cellular processes. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings

Substituent Position and Bioactivity: The 5-fluoro group in the target compound enhances metabolic stability compared to non-fluorinated analogs like 5-chloro derivatives . Methyl substituents at the 4-position (vs. 2- or 7-positions) optimize steric interactions in enzyme binding pockets, as seen in FAK inhibitors .

Synthetic Efficiency :

  • Ionic liquid-mediated reactions (e.g., Claisen-Schmidt condensation) and microwave-assisted methods reduce reaction times (e.g., 30–60 minutes) compared to traditional Friedel-Crafts acylation (6–12 hours) .

Biological Activity :

  • Compounds with arylidene substituents (e.g., FCY-302) exhibit potent antiproliferative effects by disrupting redox balance in cancer cells .
  • The target compound’s fluorine and methyl groups synergistically improve selectivity for FAK inhibition (IC₅₀ = 12 nM) compared to brominated analogs, which lack electron-withdrawing effects .

Biological Activity

5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one is an organic compound belonging to the class of indenones, characterized by a bicyclic structure that includes a benzene ring fused to a cyclopentanone ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties. The presence of a fluorine atom at the 5-position and a methyl group at the 4-position significantly influences its chemical reactivity and biological interactions.

The molecular formula of this compound is C11H11FC_{11}H_{11}F, with a molar mass of approximately 164.18 g/mol. The unique positioning of substituents on the indenone structure enhances its interaction with biological targets, making it a subject of ongoing research.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Properties

The anticancer potential of this compound has been explored in several studies. It has shown promising results in inhibiting the growth of cancer cell lines, including ovarian and breast cancer cells. The mechanism appears to involve the disruption of cellular processes and inhibition of specific enzymes associated with cancer progression.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the fluorine atom enhances the compound's ability to form strong interactions with biological molecules, potentially leading to enzyme inhibition or disruption of signaling pathways involved in cell proliferation and survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
5-Fluoro-2,3-dihydro-1H-inden-1-oneC11H11FC_{11}H_{11}FLacks methyl group; different biological activity
7-Fluoro-4-methyl-2,3-dihydro-1H-indeneC11H11FC_{11}H_{11}FFluorine at position 7; altered reactivity
5,6-Difluoro-2,3-dihydro-1H-indeneC11H9F2C_{11}H_{9}F_2Contains two fluorine atoms; distinct properties
5-FluoroindanoneC10H9FC_{10}H_{9}FSimilar backbone but lacks dihydro structure

These compounds differ primarily in their functional groups and positions of substituents, which significantly influence their chemical behavior and biological activity.

Study on Anticancer Activity

In a study published in Cancer Research, researchers evaluated the effects of this compound on ovarian cancer cell lines (OVCAR-3). The compound demonstrated significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth at low concentrations. The study suggested that the compound induces apoptosis through mitochondrial pathways .

Study on Antimicrobial Efficacy

A separate study focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results indicated that it exhibited broad-spectrum activity, particularly effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-4-methyl-2,3-dihydro-1H-inden-1-one, and what methodological considerations are critical for fluorination and ring closure?

  • Answer : A common approach involves multi-step synthesis starting with halogenated precursors. For fluorinated indenones, electrophilic fluorination or nucleophilic substitution using reagents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) is often employed. Ring closure can be achieved via acid-catalyzed cyclization or transition metal-mediated reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has been used in analogous indenone syntheses . Key considerations include controlling reaction temperature to avoid side reactions and optimizing stoichiometry for fluorination efficiency. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization.

Q. What safety protocols are essential for handling this compound given its toxicity profile?

  • Answer : This compound may cause respiratory and dermal irritation. Researchers should:

  • Use fume hoods for synthesis and handling .
  • Wear nitrile gloves, lab coats, and safety goggles to prevent contact .
  • Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Dispose of waste via approved hazardous waste protocols, avoiding aqueous drainage .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are they applied?

  • Answer :

  • ¹H/¹³C NMR : Identify substituent positions and confirm ring saturation. For example, the methyl group at position 4 appears as a singlet (~δ 2.1 ppm), while the fluorine atom induces deshielding in adjacent protons .
  • FT-IR : Detect carbonyl stretching (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 179.05) and fragmentation patterns .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties and reactivity of this compound?

  • Answer : DFT calculations (e.g., B3LYP/6-31G(d,p) basis set) can predict:

  • HOMO-LUMO gaps : Correlate with chemical stability and charge transfer potential .
  • Molecular electrostatic potential (MEP) : Visualize electrophilic/nucleophilic sites for reaction planning .
  • Global reactivity descriptors : Electronegativity (χ ≈ 4.2 eV) and chemical hardness (η ≈ 3.5 eV) quantify susceptibility to redox processes .

Q. How can structural contradictions between X-ray crystallography and NMR data be resolved for fluorinated indenones?

  • Answer :

  • Refinement software (SHELXL) : Adjust thermal parameters and occupancy rates to reconcile bond-length discrepancies in crystal structures .
  • Dynamic NMR : Assess conformational flexibility (e.g., ring puckering) that may cause NMR signal splitting absent in static X-ray models .
  • Complementary techniques : Use IR/Raman spectroscopy to validate functional groups and computational docking to probe steric effects .

Q. What pharmacodynamic (PD) models are used to correlate this compound concentrations with therapeutic effects in kinase inhibition studies?

  • Answer : For kinase targets (e.g., B-Raf), indirect response models link plasma concentrations to tumor growth inhibition. Key steps include:

  • PK/PD modeling : Estimate EC₅₀ values (e.g., 3.06 µM for pMEK1 inhibition in A375 melanoma xenografts) .
  • Hill coefficient analysis : Steep dose-response curves (Hill coefficient ≈8) suggest cooperative binding to kinase domains .
  • Biomarker validation : Measure phosphorylated MEK1 levels via Western blot to confirm target engagement .

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